3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide is a synthetic compound that belongs to the class of thiazole-containing compounds. It has been studied for its potential use in various scientific research applications due to its unique chemical properties and mechanism of action.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The synthesis of benzothiepins through cycloaddition processes and their potential for yielding naphthalenes upon oxidation suggests a methodological approach that could be relevant for synthesizing related compounds, including those with dimethoxy and thiazole functionalities (Reinhoudt & Kouwenhoven, 1972).
Antibacterial and Antitumor Activities
- A study on 1,3,4-oxadiazole thioether derivatives highlights their antibacterial activities, suggesting that compounds with similar structures could be effective in antibacterial applications. The study also delves into the action mechanism of these compounds, which could be relevant for research into similar compounds (Song et al., 2017).
Antioxidant and Anticancer Properties
- Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their anticancer activities could provide a framework for the development of similar compounds with potential therapeutic applications. This study emphasizes the importance of the structure-activity relationship in designing effective anticancer agents (Redda & Gangapuram, 2007).
Neuroleptic Agents
- The development of neuroleptic agents based on specific structural modifications, such as the synthesis of salicylamides and their potential for treating schizophrenia, indicates a direction for research into similar compounds. This study also discusses the importance of stereoisomerism in pharmacological activity, which could be relevant for compounds with complex structures (de Paulis et al., 1986).
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Compounds with a pyrrolidine ring are widely used in medicinal chemistry and can interact with various biological targets . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Indole Derivatives
They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-6-5-12(10-14(13)24-2)16(22)20(17-18-7-9-25-17)11-19-8-3-4-15(19)21/h5-7,9-10H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIWBASJSEUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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